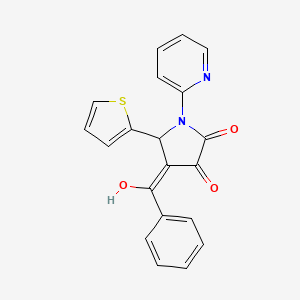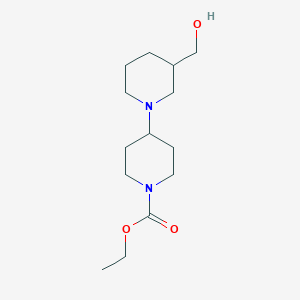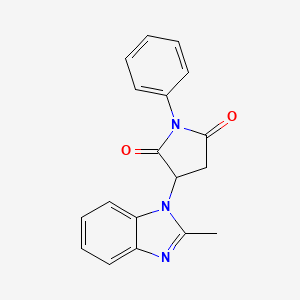
4-benzoyl-3-hydroxy-1-(2-pyridinyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-benzoyl-3-hydroxy-1-(2-pyridinyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one, also known as THP, is a synthetic compound that has been extensively studied for its potential therapeutic properties. THP belongs to the class of pyrrolone derivatives, which have been shown to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial effects.
作用机制
The mechanism of action of 4-benzoyl-3-hydroxy-1-(2-pyridinyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activation of NF-κB, a transcription factor that is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. This compound has also been shown to induce apoptosis in cancer cells and to inhibit the growth and proliferation of tumor cells. Additionally, this compound has been shown to exhibit antimicrobial activity against a variety of bacterial and fungal pathogens.
实验室实验的优点和局限性
One of the main advantages of 4-benzoyl-3-hydroxy-1-(2-pyridinyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one for lab experiments is its relatively low toxicity compared to other compounds with similar biological activities. This compound has been shown to have a good safety profile in animal studies, with no significant adverse effects reported at therapeutic doses. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several potential future directions for research on 4-benzoyl-3-hydroxy-1-(2-pyridinyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one. One area of interest is the development of more efficient synthesis methods for this compound, which could enable larger-scale production and facilitate further studies of its biological activities. Another area of interest is the investigation of the potential use of this compound as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and to identify potential targets for therapeutic intervention.
合成方法
The synthesis of 4-benzoyl-3-hydroxy-1-(2-pyridinyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one involves the reaction of 2-acetylthiophene, benzoyl chloride, and 2-pyridinecarboxaldehyde in the presence of a base. The resulting product is then treated with hydroxylamine hydrochloride to yield this compound. This method has been optimized to produce high yields of this compound with good purity.
科学研究应用
4-benzoyl-3-hydroxy-1-(2-pyridinyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one has been studied extensively for its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, antitumor, and antimicrobial effects. This compound has also been investigated for its potential use as an anticoagulant and as a treatment for neurodegenerative diseases.
属性
IUPAC Name |
(4E)-4-[hydroxy(phenyl)methylidene]-1-pyridin-2-yl-5-thiophen-2-ylpyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O3S/c23-18(13-7-2-1-3-8-13)16-17(14-9-6-12-26-14)22(20(25)19(16)24)15-10-4-5-11-21-15/h1-12,17,23H/b18-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZWNKPIPYKKTAX-FBMGVBCBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=CC=CC=N3)C4=CC=CS4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=CC=CC=N3)C4=CC=CS4)/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-1-(4-methoxyphenyl)-2-pyrrolidinone](/img/structure/B5299522.png)
![4-[2-(2,3-dihydronaphtho[2,3-b][1,4]dioxin-2-ylcarbonyl)carbonohydrazonoyl]benzoic acid](/img/structure/B5299529.png)
![5-{[5-(4-fluorophenyl)-2-furyl]methylene}-3-(4-morpholinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5299535.png)
![4-chloro-N-[3-(4,5-dimethyl-1H-benzimidazol-2-yl)propyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5299538.png)
![N-allyl-3-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5299545.png)
![methyl 4-{[4-hydroxy-1-[3-(4-morpholinyl)propyl]-2-(3-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5299549.png)

![N-(3-fluoro-4-methylphenyl)-N'-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5299563.png)
![3-[5-(3-isopropoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5299564.png)
![2-{[3-(2-fluorophenyl)-1-pyrrolidinyl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5299571.png)
![6-(methoxymethyl)-1-methyl-N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5299585.png)
![methyl 5-[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methyl]-2-furoate](/img/structure/B5299596.png)
![methyl 2-[({5-[(2-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)amino]-2-methylpropanoate](/img/structure/B5299617.png)
